molecular formula C6H10ClNO2 B2776190 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride CAS No. 1427324-35-3

3-Azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride

Cat. No.: B2776190
CAS No.: 1427324-35-3
M. Wt: 163.6
InChI Key: KWBHCTGCOVQKMK-UHFFFAOYSA-N
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Description

3-Azabicyclo[310]hexane-2-carboxylic acid hydrochloride is a bicyclic compound featuring a nitrogen atom within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride typically involves multiple steps. One common method starts with the cyclization of appropriate precursors under specific conditions. For instance, the preparation of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid involves a substitution reaction followed by methylation and cyclopropanation . The final step often includes the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as Ru(II), and specific reagents, like dimethyl carbonate and dimethyl sulfate, are common in these processes .

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-Azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride is unique due to its specific bicyclic structure and the presence of a nitrogen atom within the ring. This configuration imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

3-azabicyclo[3.1.0]hexane-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2.ClH/c8-6(9)5-4-1-3(4)2-7-5;/h3-5,7H,1-2H2,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBHCTGCOVQKMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(NC2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73804-69-0
Record name (1S,2S,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride
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